Cangrelor Impurity 8

Pharmaceutical Analysis HPLC Method Validation Related Substances Testing

Cangrelor impurity profiles are process-dependent; generic standards risk peak misidentification and ICH Q3A/B non-compliance. Cangrelor Impurity 8 (CAS 1830294-25-1), N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-9H-purin-6-amine (MW 337.39), is a fully characterized, des-ribose process impurity resolved from the Cangrelor API. - Enables validated HPLC specificity, linearity, and system suitability per ICH Q2(R1). - Supports batch release, stability studies, and ANDA filing with a certified reference standard. - Supplied with comprehensive characterization data for immediate analytical deployment.

Molecular Formula C11H14F3N5S2
Molecular Weight 337.39
CAS No. 1830294-25-1
Cat. No. B601631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCangrelor Impurity 8
CAS1830294-25-1
Synonyms9H-​Purin-​6-​amine, N-​[2-​(methylthio)​ethyl]​-​2-​[(3,​3,​3-​trifluoropropyl)​thio]​-
Molecular FormulaC11H14F3N5S2
Molecular Weight337.39
Structural Identifiers
SMILESCSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F
InChIInChI=1S/C11H14F3N5S2/c1-20-5-3-15-8-7-9(17-6-16-7)19-10(18-8)21-4-2-11(12,13)14/h6H,2-5H2,1H3,(H2,15,16,17,18,19)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cangrelor Impurity 8 Procurement Guide


Cangrelor Impurity 8 (CAS 1830294-25-1) is a chemically defined reference standard identified as N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-9H-purin-6-amine, with the molecular formula C11H14F3N5S2 and a molecular weight of 337.39 g/mol . This compound is a key, structurally characterized impurity associated with the synthesis of the intravenous antiplatelet agent Cangrelor [1]. Its primary utility lies in analytical method development, validation, and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Cangrelor API [2].

Why Generic Substitutes Fail for Cangrelor Impurity 8


Cangrelor impurity profiles are complex, and generic substitution fails because each impurity has unique physicochemical properties and regulatory significance. Cangrelor is known to be sensitive to degradation under acidic, basic, and oxidative conditions, generating a distinct set of degradation products (DPs) that require specific reference standards for accurate identification and quantification [1]. The impurity profile is highly process-dependent; for instance, early manufacturing methods resulted in impurity A levels greater than 2%, which is unacceptable for API quality [2]. Without a specific, characterized standard like Cangrelor Impurity 8, analytical methods cannot be validated for specificity, leading to potential misidentification of peaks, inaccurate impurity quantification, and non-compliance with ICH Q3A/Q3B thresholds for reporting, identification, and qualification [3].

Quantitative Differentiation of Cangrelor Impurity 8


Chromatographic Resolution from API and Key Impurities

Cangrelor Impurity 8 is well-resolved from the Cangrelor API peak and from four other key impurities (A, B, C, and D) under a validated HPLC method. This method, which is designed to separate process and degradation impurities, provides the specificity required for accurate quantification [1].

Pharmaceutical Analysis HPLC Method Validation Related Substances Testing

Structural Confirmation as Process Impurity

Cangrelor Impurity 8 is chemically defined as N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-9H-purin-6-amine. This structure confirms it is a des-ribose analog of the Cangrelor core, lacking the ribose and phosphate moieties of the API, which makes it a key marker for monitoring the efficiency of synthetic steps and the quality of intermediates .

Chemical Synthesis Impurity Profiling Structural Elucidation

Regulatory Traceability for ANDA Filings

Cangrelor Impurity 8 is supplied with detailed characterization data compliant with regulatory guidelines and is specifically intended for use as a reference standard in ANDA applications and commercial production of Cangrelor. Vendors state that further traceability against pharmacopeial standards (USP or EP) can be provided [1]. This level of documentation and traceability is a key differentiator from generic or non-certified analogs, which may not meet the evidentiary standards required by regulatory authorities.

Regulatory Compliance Quality Control ANDA Pharmacopoeial Standards

Application Scenarios for Cangrelor Impurity 8


HPLC Method Validation for Related Substances

Cangrelor Impurity 8 serves as a critical reference standard for developing and validating HPLC methods to quantify related substances in Cangrelor API. Its established chromatographic resolution from the API and other impurities allows for the accurate determination of system suitability, specificity, and linearity parameters as per ICH Q2(R1) guidelines [1].

QC Release and Stability Testing for ANDA

In a QC setting, Cangrelor Impurity 8 is used to monitor and control the levels of this specific process-related impurity during batch release and stability studies of Cangrelor drug substance and drug product. This is essential for demonstrating product quality and stability to support ANDA approvals, as it addresses a specific impurity that could impact the overall purity profile [2].

Manufacturing Process Optimization and Troubleshooting

During Cangrelor API manufacturing, Cangrelor Impurity 8 can be used as a marker to optimize and troubleshoot the synthesis. By quantifying this specific des-ribose impurity, process chemists can monitor the efficiency of key reaction steps and identify sources of impurity formation, thereby improving yield and reducing purification costs [3].

Mass Balance in Forced Degradation Studies

While identified as a process impurity, Cangrelor Impurity 8 can also serve as a reference for ensuring mass balance in forced degradation studies of Cangrelor. Its use as a known, quantified standard helps confirm that the developed analytical method can account for all major degradation pathways, a key requirement in regulatory stability studies [4].

Technical Documentation Hub

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